

Dauricine molecular formula and physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dauricine	
Cat. No.:	B1265073	Get Quote

Dauricine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricine is a bisbenzylisoquinoline alkaloid predominantly isolated from the rhizome of Menispermum dauricum, a plant used in traditional Chinese medicine. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-arrhythmic, and potential anti-cancer effects. This document provides a detailed overview of its molecular formula, core physical characteristics, and the experimental methodologies used for their determination. Furthermore, it visualizes key signaling pathways influenced by **Dauricine** and outlines a general workflow for its isolation and characterization.

Core Properties of Dauricine

The fundamental molecular and physical properties of **Dauricine** are summarized in the following tables for clarity and ease of reference.

Table 1: General Properties of Dauricine



Property	Value
Molecular Formula	C38H44N2O6
Molecular Weight	624.77 g/mol
CAS Number	524-17-4
Compound Type	Bisbenzylisoquinoline Alkaloid

Table 2: Physical Characteristics of Dauricine

Property	Value
Appearance	Slightly yellow amorphous base; Solid powder
Melting Point	115 °C
Optical Rotation	$[\alpha]D^{11}$ -139° in methanol

Table 3: Solubility Profile of Dauricine

Solvent	Solubility
Dimethyl Sulfoxide (DMSO)	Soluble (≥62.4 mg/mL)
Ethanol	Soluble (≥25.6 mg/mL)
Acetone	Soluble
Benzene S	Soluble
Chloroform	Soluble
Dichloromethane S	Soluble
Ethyl Acetate S	Soluble
Ether	Slightly Soluble
Water In	nsoluble
PBS (pH 7.2)	Slightly Soluble (0.1-1 mg/mL)[1]



Experimental Protocols

The characterization of **Dauricine** relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[2][3]

Methodology (Capillary Method):

- Sample Preparation: A small amount of finely powdered, dry **Dauricine** is loaded into a
 capillary tube, sealed at one end, to a height of 2-3 mm. The sample should be tightly
 packed.[4]
- Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.
- Heating: The sample is heated rapidly to a temperature approximately 20°C below the
 expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure
 thermal equilibrium.[4]
- Observation: The sample is observed through a magnifying lens. The temperature at which
 the first droplet of liquid appears is recorded as the onset of melting. The temperature at
 which the entire sample becomes a clear liquid is recorded as the completion of melting. The
 melting point is reported as this range.[4]

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Qualitative solubility is often determined by observing the dissolution of a small amount of solute in a given solvent.

Methodology (Qualitative):



- Sample Preparation: A small, measured amount of **Dauricine** (e.g., 25 mg) is placed in a test tube.[5]
- Solvent Addition: The chosen solvent (e.g., 0.75 mL of DMSO) is added in small portions.[5]
- Mixing: After each addition, the test tube is vigorously shaken to facilitate dissolution.[5]
- Observation: The solution is visually inspected for any undissolved particles. If the solid completely dissolves, it is deemed soluble. If it remains as a suspension or precipitate, it is considered insoluble or slightly soluble.

Measurement of Optical Rotation

Principle: Chiral molecules, like **Dauricine**, rotate the plane of plane-polarized light. The angle of rotation is measured using a polarimeter. The specific rotation is a characteristic property of a chiral compound.[6]

Methodology:

- Solution Preparation: A solution of **Dauricine** is prepared by accurately weighing a sample and dissolving it in a known volume of a specified solvent (e.g., methanol) in a volumetric flask.
- Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).[6]
- Measurement: The sample solution is placed in a polarimeter cell of a known path length.
 Plane-polarized light (typically from a sodium D-line source, 589.3 nm) is passed through the solution.
- Data Acquisition: The angle of rotation (α) is measured. The specific rotation [α] is calculated using the formula: [α] = α / (α * I) where 'c' is the concentration in g/mL and 'l' is the path length in decimeters. The temperature and wavelength used are also reported.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of **Dauricine**'s identity.

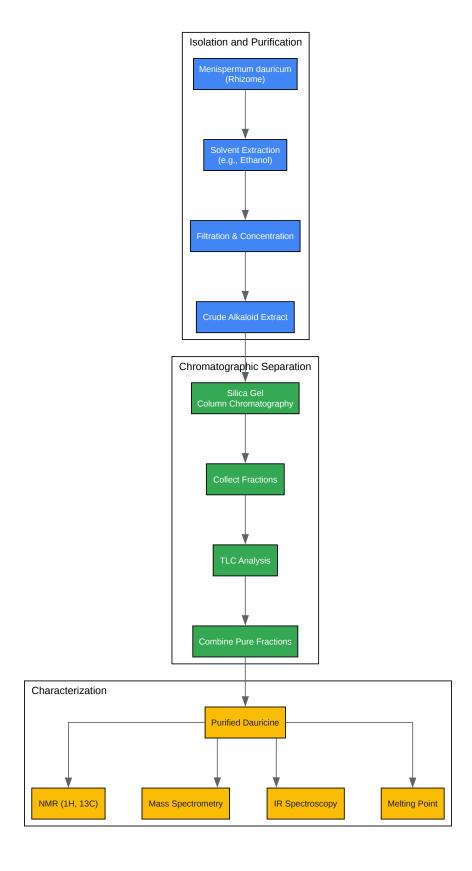


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For analysis, a sample of **Dauricine** is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a strong magnetic field.[7][8]
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. A sample can be prepared as a thin film on a salt plate (e.g., KBr) or as a KBr pellet.[9][10]
- UV-Visible (UV-Vis) Spectroscopy: This technique provides information about conjugated systems within the molecule. A dilute solution of **Dauricine** is prepared in a suitable solvent (e.g., ethanol or methanol), and its absorbance is measured across the UV and visible light spectrum.[11][12]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to **Dauricine**.

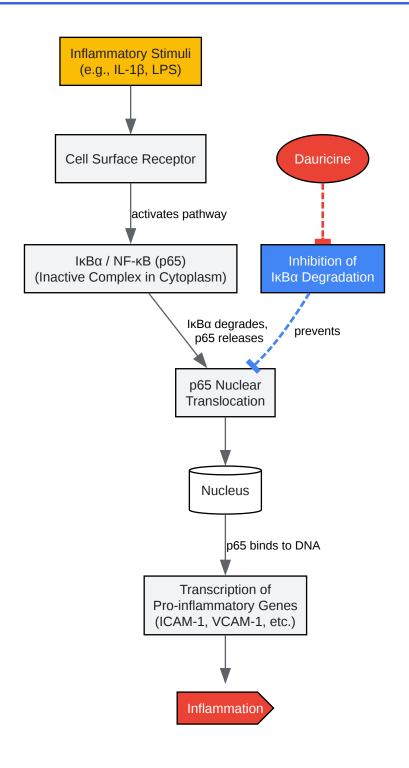




Click to download full resolution via product page

Caption: Experimental workflow for the isolation and characterization of **Dauricine**.

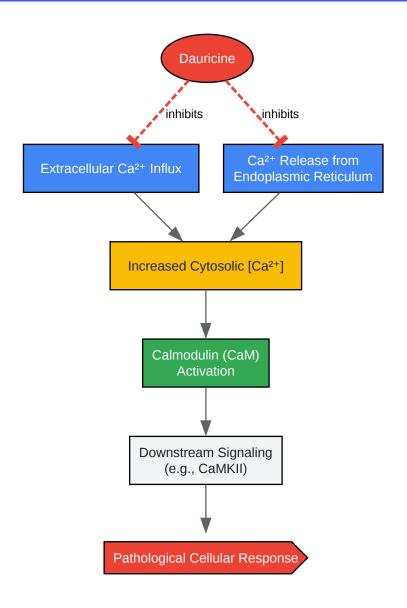




Click to download full resolution via product page

Caption: **Dauricine**'s inhibitory effect on the NF-kB signaling pathway.[13][14][15][16]





Click to download full resolution via product page

Caption: **Dauricine**'s modulation of intracellular Calcium (Ca²⁺) signaling.[1][17][18][19][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. Dauricine alleviates cognitive impairment in Alzheimer's disease mice induced by D-galactose and AlCl3 via the Ca2+/CaM pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. digicollections.net [digicollections.net]
- 7. books.rsc.org [books.rsc.org]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mit.edu [web.mit.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. ossila.com [ossila.com]
- 13. Dauricine: Review of Pharmacological Activity PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dauricine Attenuates Vascular Endothelial Inflammation Through Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dauricine exhibits anti-inflammatory property against acute ulcerative colitis via the regulation of NF-кВ pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. An alkaloid from Menispermum dauricum, dauricine mediates Ca2+ influx and inhibits NF-κB pathway to protect chondrocytes from IL-1β-induced inflammation and catabolism -PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibitory effects of dauricine on early afterdepolarizations and L-type calcium current -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dauricine molecular formula and physical characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265073#dauricine-molecular-formula-and-physical-characteristics]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com